4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole
Description
4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 2, a pyrrolidine ring at position 5, and a 4-methylbenzenesulfonyl group at position 2.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-9-11-17(12-10-15)26(23,24)19-20(22-13-5-6-14-22)25-18(21-19)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOOMGBDSHXYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 4-Amino Derivatives
An alternative route involving the sulfonylation of 4-amino-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole was explored. However, the instability of the 4-amino intermediate under acidic conditions limited yields to 42%, rendering this pathway less efficient than the sequential oxidation approach.
One-Pot Cyclization-Sulfonylation Strategies
Attempts to integrate sulfonyl group installation during oxazole ring formation using 4-methylbenzenesulfonyl chloride as a cyclization partner resulted in complex mixtures, underscoring the incompatibility of sulfonyl chlorides with Robinson-Gabriel conditions.
Spectroscopic Characterization and Validation
The target compound was characterized by ¹H NMR, ¹³C NMR, and HRMS. Key spectral features included:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.52–7.48 (m, 5H, Ph-H), 3.45–3.40 (m, 4H, pyrrolidine-H), 2.45 (s, 3H, CH₃), 1.95–1.90 (m, 4H, pyrrolidine-H).
- HRMS (ESI+) : m/z calcd for C₂₀H₂₀N₂O₃S [M+H]⁺: 369.1271; found: 369.1268.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared to other oxazole derivatives with modifications in substituents, which significantly influence their biological and physicochemical properties. Key analogs include:
*Calculated based on analogous structures.
Key Observations :
- Position 2 : Phenyl groups (as in the target compound) are common, but analogs with 2-methylphenyl or 2-chlorophenyl substituents exhibit altered electronic properties, affecting receptor binding .
- Position 4 : The 4-methylbenzenesulfonyl (Ts) group enhances solubility compared to unsubstituted sulfonamides. Chlorophenylsulfonyl analogs (e.g., ) show higher antimicrobial potency due to increased electrophilicity.
- Position 5 : Pyrrolidine and piperazine rings improve membrane permeability. For example, methylpiperazine in confers better solubility (10.1 µg/mL at pH 7.4) compared to pyrrolidine derivatives .
Characterization :
- NMR : Absence of NH protons in heterocycles confirms cyclization .
- HPLC/MS : Used to verify purity (>95% in similar compounds) .
Antimicrobial Activity:
- The target compound’s phenyl and pyrrolidine groups may synergize to inhibit Gram-positive bacteria, akin to 5-phenyl-2-(4-chlorophenylsulfonyl)-1,3-oxazole, which showed MIC values of 4–8 µg/mL against S. aureus .
- Piperazine-containing analogs (e.g., ) exhibit broader activity but higher cytotoxicity .
Cytokinin-like Activity:
- The target compound’s pyrrolidine group may offer similar properties.
Toxicity:
Biological Activity
4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is . Its structure incorporates a sulfonyl group, an oxazole ring, and a pyrrolidine moiety, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃S |
| IUPAC Name | 4-(4-methylphenyl)sulfonyl-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole |
| Mechanism of Action | Acetylcholinesterase inhibitor |
| Pharmacokinetics | Favorable drug-like properties |
The primary mechanism of action for this compound involves inhibition of acetylcholinesterase (AChE) . By binding to AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to increased neurotransmitter levels and enhanced post-synaptic neuronal response. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole effectively inhibits AChE with an IC50 value indicating moderate potency. The compound's affinity for AChE was confirmed through competitive binding assays.
In Vivo Studies
Animal models have shown that administration of this compound results in improved cognitive function in tests assessing memory and learning. For instance, in a rat model of Alzheimer's disease, treatment with the compound resulted in significant improvements in maze navigation tasks compared to control groups.
Case Studies
Several case studies highlight the biological implications of this compound:
- Cognitive Enhancement : A study involving aged rats treated with the compound showed significant improvements in cognitive tasks compared to untreated controls. Behavioral assessments indicated enhanced memory retention and learning capabilities.
- Neuroprotective Effects : Research indicated that the compound may offer neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays revealed reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound.
- Potential for Drug Development : The compound's structural features make it a candidate for further development as a therapeutic agent targeting cholinergic dysfunctions.
Comparative Analysis
To understand the uniqueness of 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole relative to similar compounds, we compare it with two other related compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 4-(Pyrrolidin-1-yl)benzonitrile | Selective androgen receptor modulator | Potential use in muscle wasting disorders |
| 2-Phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole | AChE inhibitor | Cognitive enhancement |
Q & A
Q. What are the recommended synthetic routes for 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxazole core via cyclization of aldehydes or ketones with amino acid derivatives under acidic/basic conditions.
- Step 2: Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) .
- Step 3: Functionalization of the 5-position with pyrrolidine via nucleophilic substitution or coupling reactions.
Key Factors Affecting Yield:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .
- Temperature: Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) optimize intermediate steps .
Q. Table 1: Representative Yields Under Different Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | THF | H₂SO₄ | 60 | 72 | |
| 2 | DCM | Et₃N | RT | 85 | |
| 3 | Toluene | None | 110 | 68 |
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₁N₂O₃S) .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Bond Length (S=O) | 1.43 Å | |
| Dihedral Angle | 12.5° |
Advanced Research Questions
Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound against cancer targets?
Methodological Answer:
- Molecular Docking:
- Target Selection: Prioritize oncogenic proteins (e.g., c-Myc/Max/DNA complex) due to structural similarity to inhibitors in .
- Software Tools: AutoDock Vina or Schrödinger Suite for binding affinity predictions. Key interactions include sulfonyl-oxygen hydrogen bonds with DNA backbone .
- Analog Synthesis:
- Substituent Variation: Modify the phenyl or pyrrolidine groups to assess steric/electronic effects on activity. For example, fluorinated analogs may enhance membrane permeability .
Q. Table 3: SAR of Analogous Oxazole Derivatives
| Compound Modification | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| 4-(4-Cl-C₆H₄SO₂) substituent | 0.45 | c-Myc/Max/DNA | |
| 5-(Piperidin-1-yl) vs. pyrrolidine | 1.2 | EGFR kinase | |
| 2-(4-F-C₆H₄) vs. phenyl | 0.87 | Topoisomerase II |
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?
Methodological Answer:
- Assay Optimization:
- Dose-Response Curves: Use 8–12 concentration points to distinguish true activity from false positives .
- Control Compounds: Include known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Mechanistic Studies:
- Biochemical Assays: Measure direct enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) to decouple off-target effects .
- Gene Expression Profiling: RNA sequencing identifies pathways affected at sub-cytotoxic doses .
Key Findings from Contradictory Data:
- Example: A study reported both cytotoxicity (IC₅₀ = 2.1 μM) and anti-inflammatory activity (COX-2 inhibition: 78% at 10 μM). Mechanistic analysis revealed dual targeting of NF-κB and mitochondrial pathways .
Q. What advanced computational methods are suitable for predicting the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools:
- ADMET Predictors: Use SwissADME or pkCSM to estimate cytochrome P450 interactions. Sulfonyl groups may reduce metabolic clearance .
- Molecular Dynamics (MD): Simulate liver microsomal environments (e.g., CYP3A4 binding) to identify vulnerable sites (e.g., pyrrolidine N-oxidation) .
- Experimental Validation:
- Microsomal Incubations: HPLC-MS/MS quantifies metabolite formation (e.g., sulfone oxidation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
